4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that belongs to the class of benzoxazepines, which are characterized by a seven-membered ring containing both oxygen and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound suggests it may interact with various biological targets, making it a subject of interest in drug discovery and development.
This compound can be classified under the category of benzoxazepines, specifically as a substituted derivative due to the presence of bromine and chlorine atoms. It has been studied for its biological activities, particularly in relation to kinase inhibition, which is relevant for treating various diseases including cancers and inflammatory conditions. The synthesis and characterization of this compound are documented in various patents and scientific literature .
The synthesis of 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been reported through several methods. A common approach involves the cyclization of appropriate precursors under specific conditions to form the benzoxazepine ring.
For example, one synthesis route involves reacting 3-bromobenzylamine with a chloroacetyl derivative followed by cyclization under basic conditions .
The molecular structure of 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one features:
The molecular formula is , and it has a molecular weight of approximately 351.64 g/mol. The compound's structural characteristics can be analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity .
The compound can participate in various chemical reactions typical for benzoxazepines:
Reactions involving this compound may be explored for modifications that enhance its biological activity or selectivity towards specific kinases .
The mechanism of action for 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one primarily involves its role as a kinase inhibitor. It binds to specific kinases, altering their activity which can lead to decreased cell proliferation in cancer cells or modulation of inflammatory responses.
Research indicates that this compound exhibits selectivity towards certain kinases, making it a potential candidate for targeted therapies against diseases mediated by these enzymes .
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into its stability profile .
The primary applications of 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one include:
This compound's unique structure and properties make it an interesting subject for further research into its pharmacological potential .
The 1,4-benzoxazepine nucleus is a versatile pharmacophore in drug design, balancing conformational flexibility with defined three-dimensional presentation of substituents. Its significance arises from:
Receptor Selectivity Modulation: The oxazepine ring's oxygen atom introduces an electronic and steric profile distinct from benzodiazepines. In Piclozotan (SUN N4057), a 3-chloro-1,4-benzoxazepine derivative, this scaffold confers potent and selective agonism for the 5-HT1A serotonin receptor (Ki = 1.2 nM), with >1000-fold selectivity over dopamine D2 and α1-adrenergic receptors. This selectivity profile is attributed to the scaffold's ability to orient the C3 substituent and the N4 side chain into complementary receptor subpockets, minimizing off-target interactions [1] [7].
Neuroprotective Efficacy: Benzoxazepines like Piclozotan exhibit remarkable neuroprotective effects in models of cerebral ischemia. In transient middle cerebral artery occlusion (t-MCAO) models, Piclozotan significantly reduces infarct volume at 0.1 mg/kg IV. This activity stems partly from 5-HT1A receptor-mediated suppression of glutamate release and neuronal hyperpolarization, mitigating excitotoxic damage. The scaffold's planarity facilitates blood-brain barrier penetration, while the lactam carbonyl may engage in neuroprotective hydrogen-bonding networks within the receptor's active site [1].
Synthetic Versatility: The scaffold accommodates diverse substituents at N4, C3, and the fused benzene ring (C6-C9). Structure-Activity Relationship (SAR) studies reveal that:
Benzene Ring Substitution: Electron-withdrawing groups (e.g., Cl at C7) increase potency, likely by modulating ring electronics and lipophilicity [1] [7].
Table 1: Impact of 1,4-Benzoxazepine Structural Features on Bioactivity
Structural Feature | Role in Bioactivity | Example in Lead Compounds |
---|---|---|
Oxazepine Oxygen | Enhances metabolic stability vs. benzodiazepines; influences ring conformation | Ether linkage in Piclozotan |
N4 Position | Accommodates extended alkyl/arylalkyl chains for receptor subpocket engagement | 4-[4-(2-Pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl]butyl in Piclozotan |
C3 Carbonyl | Serves as hydrogen-bond acceptor; contributes to planar bioactive conformation | 3-Oxo group in 4,5-dihydro-1,4-benzoxazepinones |
C7/C8 Benzene Substitution | Electron-withdrawing groups (Cl, NO₂, CF₃) enhance potency and receptor affinity | 7-Chloro substitution in target compound |
Halogen atoms—particularly chlorine at C7 and bromine on the N4-benzyl group—are not mere lipophilicity enhancers but strategic molecular tools influencing target engagement and physicochemical properties:
Halogen Bonding (XB) Potentiation: Bromine's large electron cloud and polarizability make it a superior XB donor vs. chlorine. In 4-(3-bromobenzyl)- derivatives, the bromine atom can form directional XBs (C-Br•••O/N) with backbone carbonyls or histidine side chains in target proteins. Computational studies on CF₂X-containing pharmaceuticals (X=Cl, Br) demonstrate that bromine's σ-hole potential (+25–30 kcal/mol) supports XB energies of -15.4 kJ/mol (Br) vs. -10.4 kJ/mol (Cl) with peptide carbonyls at distances of ~3.1 Å vs. 3.3 Å. This interaction can contribute 10-100 fold affinity enhancements in optimized contexts [4] [8].
Metabolic Stabilization:
Bromine (Aromatic): While historically avoided due to potential covalent reactivity, meta-bromine on the N4-benzyl group in this compound is sterically shielded, limiting undesired binding. Its primary role is to enhance π-stacking with receptor tyrosine/tryptophan residues and resist premature oxidative metabolism [4].
Lipophilicity and Passive Permeability:
Chlorine increases logP by ~0.7-1.0 unit; bromine adds ~1.0-1.3 units. Optimal placement balances membrane penetration (e.g., blood-brain barrier crossing for CNS targets) with solubility. In benzoxazepines targeting 5-HT1A, a clogP of 3.5-4.5 is ideal for brain uptake. The 7-chloro and 3-bromobenzyl groups synergistically tune logP into this range [1] [4].
Table 2: Comparative Roles of Chlorine and Bromine in Bioactive Molecules
Parameter | Chlorine (C7) | Bromine (N4-Benzyl meta-position) |
---|---|---|
Halogen Bond Strength | Moderate (σ-hole +20 kcal/mol; XB energy ~ -10 kJ/mol) | Strong (σ-hole +30 kcal/mol; XB energy ~ -15 kJ/mol) |
Effect on logP | +0.7 to +1.0 | +1.0 to +1.3 |
Metabolic Impact | Blocks CYP oxidation at adjacent positions; stable to dehalogenation | Moderate steric hindrance; slow oxidative debromination |
Synthetic Accessibility | High (via electrophilic chlorination or Pd-coupling) | Moderate (requires bromination or Suzuki coupling) |
Halogen placement thus follows a "Goldilocks principle"—neither random nor maximal, but precisely positioned to leverage electronic, steric, and XB interactions for optimal target engagement within the benzoxazepine architecture [1] [4] [8].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8